molecular formula C21H24N6O4 B6531432 3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine CAS No. 1019100-52-7

3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine

Cat. No.: B6531432
CAS No.: 1019100-52-7
M. Wt: 424.5 g/mol
InChI Key: AZQJOKGEOYPCSL-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine core substituted with a pyrazolyl group and a piperazinyl group bearing a trimethoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Substitution with Pyrazolyl Group:

    Attachment of Piperazinyl Group: The piperazinyl group is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the pyridazine core.

    Addition of Trimethoxybenzoyl Moiety: The final step involves the acylation of the piperazine nitrogen with 3,4,5-trimethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and piperazinyl groups.

    Reduction: Reduction reactions can occur at the pyridazine core and the pyrazolyl group.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, 3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine is explored for its potential as a drug candidate. Its structure suggests it could have activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)pyridazine: Lacks the piperazinyl and trimethoxybenzoyl groups, resulting in different chemical properties and biological activities.

    6-(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)pyridazine: Lacks the pyrazolyl group, which may affect its reactivity and interactions with biological targets.

    3-(1H-pyrazol-1-yl)-6-piperazin-1-ylpyridazine: Lacks the trimethoxybenzoyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.

Uniqueness

The uniqueness of 3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-29-16-13-15(14-17(30-2)20(16)31-3)21(28)26-11-9-25(10-12-26)18-5-6-19(24-23-18)27-8-4-7-22-27/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQJOKGEOYPCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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